molecular formula C22H18N4O2S2 B2957663 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392292-45-4

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2957663
CAS No.: 392292-45-4
M. Wt: 434.53
InChI Key: KICFTORQAQJQOH-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing an m-tolylamino moiety (meta-methylaniline) and a 1-naphthamide group. The naphthamide substituent distinguishes it from simpler phenyl or acetamide derivatives, likely influencing solubility, binding affinity, and bioactivity .

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-6-4-9-16(12-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICFTORQAQJQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological significance of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2S2, with a molecular weight of approximately 384.47 g/mol. The compound features a thiadiazole ring, which is known for its pharmacological properties, and an amide group that enhances its biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that derivatives containing the thiadiazole moiety exhibit potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1S. aureus32.6 μg/mL
2E. coli62.5 μg/mL
3C. albicans>100 μg/mL

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. Molecular docking studies suggest that this compound can effectively bind to enzymes involved in critical pathways for cancer cell proliferation . The potential anticancer activity is attributed to the thiadiazole ring's ability to interfere with cellular processes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit key enzymes or disrupt cellular signaling pathways involved in microbial resistance or tumor growth.

Case Studies

A notable study highlighted the synthesis of various thiadiazole derivatives and their subsequent evaluation for antimicrobial and anticancer activities. Among these derivatives, those containing the N-(5-thiadiazole) structure exhibited enhanced potency compared to non-thiadiazole counterparts . These findings support the notion that structural modifications can significantly influence biological activity.

Comparison with Similar Compounds

Key Structural Features:
  • Thiadiazole Core : Common to all analogs, this heterocycle provides rigidity and electronic properties conducive to biological interactions.
  • Substituent Variability: Thioether Linkage: The target compound features a 2-oxoethylthio group, contrasting with simpler alkylthio (e.g., methyl, ethyl) or arylthio (e.g., benzyl, 4-chlorobenzyl) groups in analogs (e.g., compounds 5e–5m in ) . Naphthamide vs. Phenyl/Acetamide: The bulky 1-naphthamide group may enhance lipophilicity compared to smaller acetamide or phenyl groups (e.g., compound 4y in ) . m-Tolylamino vs.

Physicochemical Properties

Table 1: Selected Physical Properties of Thiadiazole Derivatives
Compound ID/Name Substituents (R1, R2) Yield (%) Melting Point (°C) Reference
5e () 4-Chlorobenzyl, phenoxyacetamide 74 132–134
5h () Benzylthio, phenoxyacetamide 88 133–135
4y () Ethylthio, p-tolylamino-thiadiazole N/A N/A
Target Compound 2-Oxoethylthio (m-tolylamino), naphthamide Not reported Not reported

Key Observations :

  • Higher yields (e.g., 88% for 5h) are associated with benzylthio groups, possibly due to favorable reaction kinetics .
Anticancer Activity:
  • Compound 4y (): Exhibited potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC50: 0.034 ± 0.008 mmol L⁻¹) cells, attributed to its p-tolylamino and ethylthio groups .
  • Target Compound: The m-tolylamino group may reduce activity compared to 4y’s para-substituted analog due to altered electronic effects. However, the naphthamide group could enhance membrane permeability or target binding.
Antimicrobial Activity:
  • Thiadiazoles with halogenated arylthio groups (e.g., 5e, 5j in ) show moderate-to-high antimicrobial activity, likely due to increased electrophilicity . The target compound’s naphthamide group may confer distinct interactions with bacterial targets.

Structure-Activity Relationships (SAR)

  • Thioether Substituents : Alkylthio groups (e.g., ethyl in 5g) generally yield lower-melting solids than arylthio derivatives (e.g., 5h: 133–135°C vs. 5g: 168–170°C) .
  • Amino Groups: Para-substituted aromatic amines (e.g., p-tolylamino in 4y) enhance anticancer activity compared to meta-substituted analogs .
  • Amide Moieties : Bulky groups like naphthamide may improve lipophilicity and bioavailability but could reduce solubility in aqueous media.

Q & A

Q. Basic Research Focus

  • Cell Lines : Test against epithelial cancers (e.g., MCF-7, A549) using MTT or SRB assays. Compare IC₅₀ values to cisplatin or doxorubicin .
  • Selectivity Screening : Include non-cancerous lines (e.g., NIH3T3 fibroblasts) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
  • Mechanistic Insights : Perform annexin V/PI staining for apoptosis and ROS assays to probe oxidative stress pathways .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Free Energy Perturbation (FEP) : Predict binding affinity changes for target proteins (e.g., NMDA receptors) by simulating substituent modifications (e.g., m-tolyl to p-fluorophenyl) .
  • BBB Penetration : Use in silico models (e.g., QSAR, SwissADME) to estimate logP and P-gp substrate likelihood. Prioritize derivatives with logP 2–3 and low P-gp efflux .
  • Metabolic Stability : Apply CYP450 inhibition models (e.g., StarDrop) to identify labile sites (e.g., thioether oxidation) .

How should researchers resolve contradictions in bioactivity data across different cell lines or assays?

Q. Advanced Research Focus

  • Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent experiments with R² >0.95. Use nonlinear regression (e.g., GraphPad Prism) .
  • Assay Validation : Cross-validate results with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Cell Line Heterogeneity : Profile genetic/phenotypic variations (e.g., EGFR expression in A549 vs. H1975) using RNA-seq or Western blot .

What strategies can improve the compound’s solubility and bioavailability without compromising activity?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or PEG groups at the naphthamide moiety to enhance aqueous solubility .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release and reduced off-target effects .

How can researchers elucidate the molecular target and mechanism of action?

Q. Advanced Research Focus

  • Target Fishing : Use chemoproteomics (e.g., affinity chromatography-MS) or docking studies (AutoDock Vina) against kinases or tubulin .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .
  • Mutagenesis Studies : Validate target engagement via CRISPR knockouts or dominant-negative mutants .

What are the best practices for ensuring reproducibility in synthetic and biological experiments?

Q. Methodological Guidelines

  • Synthesis : Document reaction parameters (e.g., solvent purity, inert atmosphere) and characterize all intermediates .
  • Bioassays : Adhere to CLIA or ISO standards for cell culture (e.g., passage number <20, mycoplasma testing) .
  • Data Reporting : Include raw spectra, dose-response curves, and statistical analyses (e.g., ANOVA with Tukey’s post-hoc) .

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